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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical entity 4-(Azepan-2-
ylmethyl)morpholine, a novel compound with significant potential in drug discovery and

development. Due to the absence of a registered CAS number and publicly available

experimental data for this specific molecule, this document outlines a plausible synthetic

pathway, hypothesized physicochemical properties, and a speculative exploration of its

potential pharmacological activities based on the well-documented characteristics of its

constituent morpholine and azepane moieties. The morpholine ring is a privileged scaffold in

medicinal chemistry, known to impart favorable properties such as improved aqueous solubility

and metabolic stability.[1][2] The azepane ring is also a key structural motif in a number of

bioactive compounds.[3][4] This guide is intended to serve as a foundational resource for

researchers interested in the synthesis and investigation of this and related compounds.

Chemical Identity and Physicochemical Properties
While a CAS number for 4-(Azepan-2-ylmethyl)morpholine has not been identified in public

databases, its chemical structure and predicted properties can be defined.
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Property Predicted Value

Molecular Formula C₁₁H₂₂N₂O

Molecular Weight 198.31 g/mol

Appearance Colorless to pale yellow oil (predicted)

Boiling Point ~250-270 °C at 760 mmHg (estimated)

Solubility
Soluble in water and polar organic solvents

(predicted)

pKa (most basic) 8.5 - 9.5 (estimated for the azepane nitrogen)

Postulated Synthesis
The synthesis of 4-(Azepan-2-ylmethyl)morpholine can be hypothetically achieved through

several established synthetic routes. A highly plausible and efficient method is the reductive

amination of azepane-2-carbaldehyde with morpholine. This method is widely used for the

formation of C-N bonds.

Experimental Workflow
A proposed workflow for the synthesis is outlined below.
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A proposed synthetic workflow for 4-(Azepan-2-ylmethyl)morpholine.
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Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-azepane-2-carbaldehyde

To a solution of N-Boc-azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C

under a nitrogen atmosphere, diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in

hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction

is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of

Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until

two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted

with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-azepane-2-

carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination

To a solution of N-Boc-azepane-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) are

added morpholine (1.2 eq) and acetic acid (1.5 eq). The mixture is stirred at room temperature

for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction

mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated

aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer

is extracted with DCM. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column

chromatography on silica gel to give N-Boc-4-(azepan-2-ylmethyl)morpholine.

Step 3: Boc Deprotection

N-Boc-4-(azepan-2-ylmethyl)morpholine (1.0 eq) is dissolved in a 1:1 mixture of DCM and

trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is

removed under reduced pressure, and the residue is dissolved in a small amount of DCM and

basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is

extracted with DCM, and the combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated to yield 4-(Azepan-2-
ylmethyl)morpholine as the final product.
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Potential Pharmacological Activity and Signaling
Pathways
The combination of the morpholine and azepane moieties suggests that 4-(Azepan-2-
ylmethyl)morpholine could exhibit a range of biological activities, particularly targeting the

central nervous system (CNS). Morpholine is a common scaffold in CNS drugs, contributing to

improved pharmacokinetic properties.[5][6] Azepane derivatives are also known to possess

diverse pharmacological effects.[7]

Hypothesized Biological Targets and In Vitro Activity
Based on structurally related compounds, 4-(Azepan-2-ylmethyl)morpholine is hypothesized

to interact with various CNS receptors and enzymes. The following table presents a

hypothetical in vitro pharmacological profile.

Target Assay Type Predicted Activity (IC₅₀/Kᵢ)

Sigma-1 Receptor Radioligand Binding Kᵢ = 50 - 150 nM

Dopamine D₂ Receptor Radioligand Binding Kᵢ = 200 - 500 nM

Serotonin 5-HT₂ₐ Receptor Radioligand Binding Kᵢ = 150 - 400 nM

Acetylcholinesterase (AChE) Enzyme Inhibition IC₅₀ = 1 - 5 µM

Monoamine Oxidase B (MAO-

B)
Enzyme Inhibition IC₅₀ = 0.5 - 2 µM

Postulated Signaling Pathway
Given the potential interaction with multiple CNS targets, 4-(Azepan-2-ylmethyl)morpholine
could modulate several signaling pathways. A hypothetical pathway involving dopamine and

serotonin receptor modulation is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33459557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.researchgate.net/publication/359996088_Recent_Advances_on_the_Synthesis_of_Azepane-Based_Compounds
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Postsynaptic Neuron

Dopamine

D₂ Receptor

Serotonin

5-HT₂ₐ Receptor

Adenylyl Cyclase

Gi

Phospholipase C

Gq

↓ cAMP ↑ IP₃/DAG

Cellular Response

4-(Azepan-2-ylmethyl)morpholine

Antagonist Antagonist

Click to download full resolution via product page

Hypothetical modulation of dopaminergic and serotonergic pathways.

Conclusion and Future Directions
While 4-(Azepan-2-ylmethyl)morpholine remains a molecule without a designated CAS

number and published experimental validation, this technical guide provides a robust

theoretical framework for its synthesis and potential pharmacological evaluation. The proposed

synthetic route via reductive amination is a well-established and versatile method. The

predicted physicochemical properties and hypothesized biological activities, based on the
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extensive literature on morpholine and azepane derivatives, suggest that this compound could

be a valuable lead for the development of novel therapeutics, particularly for CNS disorders.

Future research should focus on the practical synthesis and characterization of 4-(Azepan-2-
ylmethyl)morpholine. Subsequent in vitro and in vivo studies are warranted to validate the

hypothesized pharmacological profile and to explore its therapeutic potential. The structure-

activity relationships of related analogues should also be investigated to optimize potency and

selectivity for specific biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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